N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

Lipophilicity Drug Design Membrane Permeability

N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 265654-80-6) is a tertiary aniline derivative incorporating a pyrrolidinyl-ethoxy side chain at the para position and an N-methyl substituent on the aniline nitrogen. Its molecular formula is C₁₃H₂₀N₂O with a molecular weight of 220.31 g/mol and a computed XLogP3-AA of 2.4.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 265654-80-6
Cat. No. B2636416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
CAS265654-80-6
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCNC1=CC=C(C=C1)OCCN2CCCC2
InChIInChI=1S/C13H20N2O/c1-14-12-4-6-13(7-5-12)16-11-10-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3
InChIKeyZMDDOSWQDIJCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 265654-80-6): Physicochemical Identity & Procurement Starting Point


N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 265654-80-6) is a tertiary aniline derivative incorporating a pyrrolidinyl-ethoxy side chain at the para position and an N-methyl substituent on the aniline nitrogen. Its molecular formula is C₁₃H₂₀N₂O with a molecular weight of 220.31 g/mol and a computed XLogP3-AA of 2.4 [1]. The compound is cataloged as an organic building block by multiple suppliers and has been assigned ChEMBL ID CHEMBL4586550, where it carries a Max Phase annotation of Preclinical [2].

Why N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline Cannot Be Freely Substituted with In-Class Pyrrolidinyl-Ethoxy Aniline Analogs


The pyrrolidinyl-ethoxy aniline scaffold includes several regioisomeric and N-substituted variants—most prominently 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) and 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 373824-30-7). These compounds share the pyrrolidine-ethoxy-aniline core but differ critically in substitution pattern and N-functionalization. The presence of the N-methyl group in CAS 265654-80-6 alters hydrogen-bond donor/acceptor topology, lipophilicity, and molecular recognition surfaces, meaning that potency, selectivity, and ADME properties observed for one scaffold member cannot be assumed for another [1]. The quantitative evidence below demonstrates that CAS 265654-80-6 occupies a distinct physicochemical and biological space relative to its closest non-methylated analog.

Head-to-Head Physicochemical & Biological Differentiation: N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline vs. Closest Analogs


Increased Lipophilicity (Δ XLogP +1.21) vs. Non-Methylated para-Analog

N-Methylation on the aniline nitrogen of CAS 265654-80-6 raises the computed lipophilicity substantially compared to the primary aniline analog 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. PubChem reports XLogP3-AA of 2.4 for CAS 265654-80-6 [1], while the non-methylated comparator displays an ACD/LogP of 1.19 , yielding a Δ logP of +1.21. This increase predicts approximately one order of magnitude greater partitioning into lipid phases, which can influence membrane permeability and tissue distribution.

Lipophilicity Drug Design Membrane Permeability Physicochemical Property

Altered Hydrogen-Bond Donor Count: 1 (Target) vs. 2 (Non-Methylated para-Analog)

CAS 265654-80-6 possesses a single hydrogen-bond donor (the N–H of the N-methylaniline), whereas 4-(2-(pyrrolidin-1-yl)ethoxy)aniline possesses two donors (the primary amine –NH₂). This is confirmed by PubChem (HBD = 1) [1] and ChemSpider (HBD = 2) . The loss of one H-bond donor eliminates a potential interaction point with biological targets and reduces molecular desolvation penalty upon membrane crossing, which can confer differentiated target selectivity profiles.

Hydrogen Bonding Target Engagement Selectivity Drug Design

Higher Molecular Weight (+14.03 g/mol) and Increased Rotatable Bond Count (5 vs. 4)

The N-methyl group adds 14.03 g/mol to the molecular weight (220.31 vs. 206.28) and introduces one additional rotatable bond (5 vs. 4) relative to the non-methylated para-analog. These data derive from PubChem [1] and ChemSpider . The additional rotatable bond increases conformational entropy in the unbound state, which can modulate binding affinity through differential entropic penalties upon target engagement.

Molecular Recognition Entropic Penalty Binding Affinity Structural Differentiation

Higher Commercial Purity Specification: 98% (CAS 265654-80-6) vs. 95% for Closest para-Analog

Multiple reputable vendors list CAS 265654-80-6 at 98% purity. Fluorochem specifies 98% (Product Code F645245) ; Moldb offers 98% (Cat. M277783) ; Leyan lists 98% (Product No. 1293607) . In contrast, 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) is commonly supplied at ≥95% purity as determined by HPLC . This 3-percentage-point purity differential, supported by analytical documentation (NMR, HPLC, LC-MS) , yields a lower burden of unidentified impurities for the N-methyl variant.

Purity Procurement Reproducibility Synthesis

ChEMBL Preclinical Max Phase Annotation Suggests Distinct Biological Investigation Trajectory

The ChEMBL database assigns CHEMBL4586550 (CAS 265654-80-6) a Max Phase of 'Preclinical,' indicating that this compound has been the subject of formal preclinical investigation [1]. While detailed bioactivity data remain limited in public repositories, the Preclinical annotation implies that the compound has advanced beyond early screening, distinguishing it from several in-class analogs that lack such a developmental-stage flag. This annotation provides procurement-relevant evidence that CAS 265654-80-6 has been selected for further study by at least one research program, reducing the risk of acquiring a chemically plausible but biologically untested scaffold variant.

Preclinical Development Drug Discovery Bioactivity ChEMBL

High-Confidence Application Scenarios for N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 265654-80-6) Based on Verified Differentiation Evidence


SAR Exploration of N-Methylated Aniline Scaffolds in Kinase or GPCR Drug Discovery Programs

The combination of elevated lipophilicity (Δ logP +1.21), reduced H-bond donor count (1 vs. 2), and a Preclinical Max Phase in ChEMBL [1] positions CAS 265654-80-6 as a privileged intermediate for medicinal chemistry campaigns targeting lipophilic binding pockets—such as those found in kinase ATP sites or certain GPCR orthosteric sites—where the N-methyl group can probe steric and electronic requirements distinct from the primary aniline analog.

Building Block for Parallel Library Synthesis Requiring Higher Purity and Analytical Documentation

With a commercial purity specification of 98% and supporting analytical documentation (NMR, HPLC, LC-MS) from multiple suppliers , CAS 265654-80-6 is suitable for parallel synthesis workflows or high-throughput chemistry where impurity-driven false positives must be minimized. The 3-percentage-point purity advantage over the 95% para-analog specification reduces upfront purification costs.

Physicochemical Probe Development for Membrane Permeability and CNS Penetration Studies

The markedly higher logP (2.4 vs. 1.19) and the presence of only one H-bond donor make CAS 265654-80-6 a candidate scaffold for designing CNS-penetrant or cell-permeable probes, where reduced desolvation penalty and increased membrane partitioning are desirable [2]. This compound can serve as a matched-pair comparator to the non-methylated analog in permeability and tissue distribution studies.

Procurement of a Preclinically Validated Starting Material for Hit-to-Lead Optimization

The ChEMBL Preclinical Max Phase annotation [1] provides evidence that CAS 265654-80-6 has undergone formal preclinical evaluation. For organizations seeking to initiate or expand hit-to-lead programs, selecting a building block with existing preclinical precedent can accelerate project timelines and reduce target engagement uncertainty compared to analogs without such validation.

Quote Request

Request a Quote for N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.